1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride
Description
1-[3-(3,4-Dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride (CAS: 1216674-65-5) is a synthetic benzodiazole derivative with a molecular formula of C₂₂H₂₈ClN₃O₂ and a molecular weight of 401.93 g/mol . Its structure comprises:
- A 1H-1,3-benzodiazole core, a bicyclic aromatic system with two nitrogen atoms.
- A 3-(3,4-dimethylphenoxy)propyl substituent at position 1, introducing a phenoxy ether linkage with 3,4-dimethyl substitution on the aryl ring.
- A morpholin-4-ylmethyl group at position 2, incorporating a morpholine ring (a six-membered heterocycle with one oxygen atom).
- A hydrochloride salt form, enhancing solubility and stability .
The compound’s SMILES notation, Cc1ccc(cc1)OCCCn1c(CN2CCOCC2)nc2c1cccc2.Cl, reflects its stereoelectronic features, including the planar benzodiazole ring, flexible propyl chain, and the chair conformation typical of morpholine rings .
Properties
IUPAC Name |
4-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-18-8-9-20(16-19(18)2)28-13-5-10-26-22-7-4-3-6-21(22)24-23(26)17-25-11-14-27-15-12-25;/h3-4,6-9,16H,5,10-15,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQDXEZLRLHMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodiazole Core Synthesis
Cyclization Methods from o-Phenylenediamine
The foundation of any synthetic approach to the target compound is the construction of the benzodiazole core. One of the most direct approaches involves cyclization reactions using o-phenylenediamine as starting material.
Condensation with Carboxylic Acid Derivatives
Similar to benzothiazole synthesis methods, o-phenylenediamine can be condensed with carboxylic acid derivatives to form the benzodiazole ring system. This approach is analogous to the benzothiazole synthesis described in the literature where 2-aminothiophenol is used as the starting material.
The reaction typically proceeds through initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration to form the benzodiazole ring.
o-Phenylenediamine + R-COOH → 2-R-1H-1,3-benzodiazole + H2O
Reaction with Aldehydes
o-Phenylenediamine can also react with aldehydes to form benzodiazoles. This method is comparable to the benzothiazole synthesis where 2-aminothiophenol is condensed with various aromatic aldehydes in the presence of catalysts such as NH4Cl.
o-Phenylenediamine + R-CHO → 2-R-1H-1,3-benzodiazole + H2O
Alternative Cyclization Methods
From N-Substituted o-Phenylenediamine Derivatives
Another approach involves cyclization of appropriately N-substituted o-phenylenediamine derivatives. This method is particularly useful when specific substitution patterns are desired at the N-1 position.
Oxidative Cyclization
Oxidative cyclization using various oxidizing agents can also lead to benzodiazole formation. This approach might be useful for introducing specific functionalities at the C-2 position.
Proposed Synthetic Routes for the Target Compound
Route 1: Sequential Functionalization Approach
Optimization and Scale-up Considerations
Reaction Conditions Optimization
The following parameters require optimization for each synthetic step:
| Parameter | Considerations |
|---|---|
| Temperature | Higher temperatures typically accelerate reactions but may lead to side products |
| Solvent | Choice affects solubility, reaction rate, and selectivity |
| Reaction time | Longer times may improve conversion but increase risk of decomposition |
| Catalyst | May significantly enhance reaction rate and selectivity |
| Stoichiometry | Excess of certain reagents may be necessary to drive reactions to completion |
Purification Methods
Table 1: Recommended Purification Methods for Key Intermediates
| Intermediate | Primary Purification Method | Alternative Method | Expected Purity |
|---|---|---|---|
| 2-(Chloromethyl)-1H-1,3-benzodiazole | Recrystallization (Ethanol/Water) | Column Chromatography | >95% |
| 2-[(Morpholin-4-yl)methyl]-1H-1,3-benzodiazole | Column Chromatography | Preparative HPLC | >95% |
| 1-Bromo-3-(3,4-dimethylphenoxy)propane | Vacuum Distillation | Column Chromatography | >98% |
| 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole | Column Chromatography | Recrystallization | >98% |
| Final Hydrochloride Salt | Recrystallization (Ethanol/Ethyl Acetate) | Trituration | >99% |
Scale-up Challenges and Solutions
Table 2: Scale-up Challenges and Proposed Solutions
| Challenge | Proposed Solution |
|---|---|
| Exothermic reactions | Controlled addition of reagents, efficient cooling systems |
| Mixing efficiency | High-shear mixers, flow reactors for critical steps |
| Solvent volumes | Reduction through solvent recycling or continuous extraction |
| Purification | Development of crystallization protocols instead of chromatography |
| Safety concerns | Thorough hazard assessment, appropriate engineering controls |
Analytical Methods for Characterization
Spectroscopic Analysis
Table 3: Expected Spectroscopic Data for 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H NMR | Signals for aromatic protons (7.0-8.0 ppm), N-CH2 protons (4.0-4.5 ppm), O-CH2 protons (3.8-4.2 ppm), morpholine protons (3.5-3.7 ppm and 2.3-2.5 ppm), methyl protons (2.1-2.3 ppm) |
| 13C NMR | Signals for aromatic carbons (120-160 ppm), C=N carbon (150-160 ppm), N-CH2 carbon (45-55 ppm), O-CH2 carbon (65-75 ppm), morpholine carbons (45-70 ppm), methyl carbons (15-25 ppm) |
| IR | C=N stretching (1600-1650 cm-1), C-O-C stretching (1200-1300 cm-1), C-N stretching (1200-1350 cm-1), N-H stretching (3300-3500 cm-1) |
| MS | Molecular ion peak corresponding to [M+H]+ of the free base (expected m/z of approximately 380), and characteristic fragmentation patterns |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
Table 4: Recommended HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 × 4.6 mm, 5 μm particle size |
| Mobile Phase | Gradient of acetonitrile and buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 μL |
| Run Time | 15-20 minutes |
Thin-Layer Chromatography (TLC)
Table 5: Recommended TLC Systems for Monitoring Reactions
| Compound | Solvent System | Detection Method | Expected Rf Value |
|---|---|---|---|
| 2-(Chloromethyl)-1H-1,3-benzodiazole | Ethyl acetate:hexane (1:1) | UV 254 nm, Iodine vapor | 0.40-0.45 |
| 2-[(Morpholin-4-yl)methyl]-1H-1,3-benzodiazole | Chloroform:methanol (9:1) | UV 254 nm, Iodine vapor | 0.30-0.35 |
| 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole | Chloroform:methanol (9:1) | UV 254 nm, Iodine vapor | 0.50-0.55 |
Physical Property Determination
Table 6: Expected Physical Properties
| Property | Expected Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Melting Point | 180-190°C (decomposition) |
| Solubility | Freely soluble in water and methanol, sparingly soluble in ethanol, practically insoluble in dichloromethane |
| Log P (free base) | Approximately 3.5-4.0 |
| pKa | Approximately 7.0-8.0 |
Comparative Analysis of Synthetic Routes
Table 7: Comparison of Different Synthetic Routes
| Parameter | Route 1: Sequential Functionalization | Route 2: Pre-installed Substituents | Route 3: Convergent Synthesis |
|---|---|---|---|
| Number of Steps | 5 | 6 | 4 |
| Overall Expected Yield | 30-40% | 25-35% | 35-45% |
| Technical Complexity | Moderate | High | Moderate to High |
| Scalability | Good | Moderate | Good |
| Key Advantage | Well-established chemistry | Better regioselectivity | Fewer steps, higher overall yield |
| Key Disadvantage | Multiple purification steps | Complex starting materials | Potential challenges in final coupling |
| Recommended Scale | Laboratory to Pilot | Laboratory | Laboratory to Production |
Process Parameters and Reaction Monitoring
Table 8: Critical Process Parameters for Key Steps
| Step | Critical Parameters | Monitoring Method | Acceptance Criteria |
|---|---|---|---|
| Benzodiazole Core Formation | Temperature, Reaction Time | TLC, HPLC | >95% conversion |
| N-alkylation | Base Equivalents, Temperature | TLC, HPLC | >90% conversion |
| Salt Formation | HCl Addition Rate, Temperature | pH, HPLC | >99% purity |
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Benzodiazole vs. Benzimidazole Derivatives
- Target Compound : The 1H-1,3-benzodiazole core differs from benzimidazole (e.g., ’s ethyl 2-[4-(morpholin-4-yl)phenyl]-1H-benzimidazole-5-carboxylate) by the absence of a fused benzene ring adjacent to the diazole. This structural distinction may influence π-π stacking interactions and binding affinity in biological targets .
- Substituent Comparison: The target’s 3,4-dimethylphenoxy group contrasts with benzimidazole derivatives bearing 4-morpholinylphenyl or 2-oxopyrrolidinylpropyl groups.
Piperazine-Based Analogs
Compounds like HBK14–HBK19 () feature piperazine cores instead of benzodiazole. For example:
- HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
- Key Differences: Piperazine’s two nitrogen atoms confer higher basicity compared to morpholine’s oxygen-containing ring, affecting protonation states under physiological conditions .
Functional Group and Salt Form Analysis
Morpholine vs. Sulfonamide/Sulfinyl Groups
- Target Compound : The morpholinylmethyl group provides moderate hydrogen-bonding capacity and conformational flexibility.
- Sulfonamide Derivatives (): Compounds like 3q/3r and 3s/3t incorporate sulfonyl or sulfinyl groups, enhancing polarity and acidity. For instance, 3s features a sulfonamide linkage, which may improve water solubility but reduce blood-brain barrier penetration compared to the target’s ether and morpholine groups .
Hydrochloride Salts
Structural and Physicochemical Properties
Biological Activity
1-[3-(3,4-Dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a compound that falls within the category of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole core, which is known for its broad-spectrum activity against various biological targets.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : A series of benzimidazole derivatives were evaluated against Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound showed notable antifungal effects against strains such as Candida albicans, with MIC values comparable to standard antifungal agents .
Anticancer Potential
Research has highlighted the anticancer potential of benzimidazole derivatives. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have shown that certain benzimidazole derivatives can effectively target cancer cell lines, demonstrating IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The pharmacological efficacy of this compound can be attributed to its specific structural features:
- Dimethylphenoxy Group : This moiety enhances lipophilicity and may facilitate cellular uptake.
- Morpholine Substitution : The presence of a morpholine ring is associated with improved binding affinity to biological targets due to its conformational flexibility.
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated a library of benzimidazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to the target compound showed significant antibacterial activity against S. aureus and E. coli, with MIC values as low as 12.5 µg/ml .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized various benzimidazole derivatives and tested them against multiple cancer cell lines. The results demonstrated that certain compounds exhibited potent cytotoxic effects, suggesting that modifications to the benzimidazole core could enhance therapeutic efficacy .
Q & A
Q. Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholinylmethyl and dimethylphenoxy groups) and aromatic proton environments .
- FT-IR : Identifies functional groups (e.g., C-N stretching in morpholine at ~1100 cm⁻¹) and hydrogen bonding in the hydrochloride salt .
- Chromatography :
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, detecting UV absorbance at 254 nm .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
How should in vitro assays be designed to preliminarily assess this compound’s biological activity against therapeutic targets?
Q. Methodological Answer :
- Target Selection : Prioritize receptors/kinases structurally related to benzodiazole derivatives (e.g., GABA_A for neuroactivity or tyrosine kinases for anticancer effects) .
- Assay Types :
- MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., MCF-7 for breast cancer) using 3D spheroid models to mimic in vivo conditions .
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity in kinase assays) .
- Controls : Include positive controls (e.g., Diazepam for GABA_A binding) and vehicle-treated cells to normalize data .
What computational strategies predict the binding affinity and interaction mechanisms of this compound with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking into the GABA_A receptor’s benzodiazepine site). Key parameters include grid box sizing to encompass binding pockets and Lamarckian genetic algorithms for pose optimization .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, prioritizing residues contributing >1 kcal/mol to affinity .
How can structural modifications enhance pharmacological profiles, and what synthetic challenges arise?
Q. Methodological Answer :
- SAR Strategies :
- Substituent Variation : Replace the 3,4-dimethylphenoxy group with electron-withdrawing groups (e.g., Cl or CF₃) to modulate lipophilicity and target engagement .
- Morpholine Replacement : Substitute morpholine with piperazine to enhance blood-brain barrier penetration for CNS targets .
- Synthetic Challenges :
- Steric Hindrance : Bulky substituents (e.g., aryl groups) may require microwave-assisted synthesis to reduce reaction times and improve yields .
- Salt Stability : Hydrochloride salts may hydrolyze under basic conditions; optimize storage at 4°C in desiccated environments .
How can discrepancies between in vitro and in vivo efficacy data be resolved during preclinical evaluation?
Q. Methodological Answer :
- Pharmacokinetic (PK) Studies :
- Bioavailability : Assess oral absorption using Caco-2 cell monolayers and plasma protein binding via equilibrium dialysis .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes, identifying inactivation pathways .
- 3D Tumor Models : Compare 2D monolayer vs. 3D spheroid efficacy to reconcile in vitro-in vivo gaps (e.g., hypoxia-induced resistance in 3D models) .
- Dose Escalation : Conduct tiered dosing in rodent models to establish maximum tolerated dose (MTD) and align with in vitro IC₅₀ values .
What analytical methods are recommended for resolving contradictory data in stability studies of this compound?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), analyzing degradation products via UPLC-QTOF to identify instability hotspots .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH), validating with real-time studies .
- X-ray Diffraction : Resolve polymorphic discrepancies (e.g., hydrochloride salt vs. free base) using single-crystal XRD to confirm lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
